N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
CAS No.:
Cat. No.: VC15331521
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O3 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |
| Standard InChI | InChI=1S/C19H18N2O3/c1-12-3-8-17-14(11-24-18(17)9-12)10-19(23)21-16-6-4-15(5-7-16)20-13(2)22/h3-9,11H,10H2,1-2H3,(H,20,22)(H,21,23) |
| Standard InChI Key | NJWPHZYMJMCWRW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)NC(=O)C |
Introduction
N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound combines an acetamidophenyl moiety with a benzofuran derivative, which may contribute to its biological activity. The structure of this compound suggests it may exhibit properties characteristic of both aromatic compounds and heterocycles, primarily due to the presence of the benzofuran ring.
Synthesis
The synthesis of N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. A common method includes the acylation of an amine with acetic anhydride or acetyl chloride, followed by coupling with a benzofuran derivative. The choice of reagents and conditions can significantly affect the yield and purity of the final product.
Potential Biological Activities
Preliminary studies suggest that compounds with similar structures to N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide may possess significant biological activities. These activities could include enzyme inhibition or receptor modulation, contributing to potential pharmacological effects. Further research is necessary to clarify these mechanisms and explore the compound's therapeutic potential.
| Potential Activity | Possible Mechanism |
|---|---|
| Enzyme Inhibition | Interaction with specific enzymes like cyclooxygenases or kinases |
| Receptor Modulation | Interaction with receptors involved in various biological pathways |
Chemical Reactions
N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions typical of amides, including hydrolysis under acidic or basic conditions. Additionally, it may participate in coupling reactions with other electrophiles, which can be useful for synthesizing derivatives with enhanced biological activity.
Applications in Medicinal Chemistry
This compound holds promise in medicinal chemistry for potential applications in developing pharmaceuticals. Its unique structure, combining acetamide and benzofuran moieties, may enhance its biological activity compared to compounds lacking either feature. Further studies are required to fully explore its therapeutic potential and safety profile.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide, offering insights into its uniqueness. For example:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Contains piperazine instead of benzofuran | Known for anti-cancer properties |
| 6-Methylbenzofuran | Lacks acetamide groups | Exhibits distinct pharmacological effects |
| N-(4-Methoxyphenyl)-2-(5-hydroxybenzofuran)acetamide | Hydroxy group on benzofuran | Increased solubility and bioavailability |
These comparisons highlight the importance of structural modifications in enhancing biological activity and therapeutic potential.
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